An In-depth Technical Guide to N-Desmethyl Droloxifene-d5: Core Chemical Properties and Methodologies
An In-depth Technical Guide to N-Desmethyl Droloxifene-d5: Core Chemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Droloxifene-d5 is a deuterated analog of N-Desmethyl Droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM), Droloxifene. As a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of its non-deuterated counterpart in biological matrices. This technical guide provides a comprehensive overview of the core chemical properties of N-Desmethyl Droloxifene-d5, alongside detailed experimental protocols for its analysis and a visualization of its relevant biological pathway.
Core Chemical Properties
The fundamental chemical and physical properties of N-Desmethyl Droloxifene-d5 are summarized in the table below. These data are essential for the accurate preparation of standards, experimental design, and data interpretation.
| Property | Value | Reference |
| Chemical Name | 3-[(1E)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-d5]-phenol | [1] |
| Synonyms | N-Desmethyldroloxifene-d5, K 106-d5, N-Desmethyl-3-hydroxytamoxifen-d5 | [1] |
| CAS Number | 1185241-63-7 | [1] |
| Molecular Formula | C₂₅H₂₂D₅NO₂ | [1] |
| Molecular Weight | 378.52 g/mol | [2] |
| Purity | >98% | [3] |
| Physical State | Data Not Available | |
| Solubility | Data Not Available | |
| Storage Conditions | Data Not Available |
Mechanism of Action: Selective Estrogen Receptor Modulation
N-Desmethyl Droloxifene, the non-deuterated parent compound, functions as a selective estrogen receptor modulator (SERM). It exhibits both estrogenic and antiestrogenic activities in a tissue-specific manner. The primary mechanism of action involves competitive binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor. This complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes. In breast tissue, it primarily acts as an antagonist, inhibiting the proliferative effects of estrogen, which is crucial for its potential therapeutic applications in hormone-receptor-positive breast cancer.
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of N-Desmethyl Droloxifene-d5 and its non-deuterated analog.
Synthesis of Deuterated Analogs
The synthesis of deuterated selective estrogen receptor modulators like N-Desmethyl Droloxifene-d5 typically involves a multi-step process. While a specific protocol for this exact molecule is not publicly available, a general approach can be inferred from the synthesis of related deuterated tamoxifen (B1202) analogs.
General Synthetic Approach:
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Preparation of a Deuterated Precursor: A key step is the introduction of deuterium (B1214612) atoms into one of the starting materials. For N-Desmethyl Droloxifene-d5, this would likely involve the synthesis of a deuterated phenyl or ethyl group that will be incorporated into the final triphenylethylene (B188826) scaffold.
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McMurry Coupling Reaction: A common method for constructing the triphenylethylene core is the McMurry reaction. This involves the reductive coupling of two different ketones in the presence of a low-valent titanium reagent to form the central double bond.
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Demethylation: The final step would involve the selective removal of one of the N-methyl groups from a deuterated Droloxifene precursor to yield N-Desmethyl Droloxifene-d5.
Purification
Purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. A typical purification workflow would involve:
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Extraction: The crude reaction mixture is worked up using a suitable solvent system (e.g., ethyl acetate (B1210297) and water) to remove inorganic salts and other water-soluble impurities.
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Chromatography: The organic extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution with a mixture of polar and non-polar solvents (e.g., hexane (B92381) and ethyl acetate with a small percentage of triethylamine (B128534) to prevent streaking of the amine) is used to separate the desired product from other components.
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Crystallization/Precipitation: The purified product can be further refined by crystallization from a suitable solvent or by precipitation to obtain a solid of high purity.
Analytical Methods
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.
Sample Preparation:
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Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (N-Desmethyl Droloxifene-d5).
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Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
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Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of the analyte and internal standard. For N-Desmethyl Droloxifene, the precursor ion would be [M+H]⁺. The deuterated standard would have a precursor ion with a +5 Da shift. |
NMR spectroscopy is used to confirm the chemical structure and isotopic labeling of N-Desmethyl Droloxifene-d5.
Sample Preparation:
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Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR Parameters (Typical for structural elucidation):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
The ¹H NMR spectrum of N-Desmethyl Droloxifene-d5 would be expected to show the absence of signals corresponding to the five deuterated positions compared to the spectrum of the non-deuterated analog. The ¹³C NMR spectrum would show signals for all carbon atoms, with those bonded to deuterium exhibiting a characteristic splitting pattern and a slight upfield shift.
Conclusion
N-Desmethyl Droloxifene-d5 is an indispensable tool for the accurate bioanalysis of N-Desmethyl Droloxifene. A thorough understanding of its chemical properties, mechanism of action, and the appropriate analytical methodologies is paramount for its effective use in research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists working with this important labeled compound.
